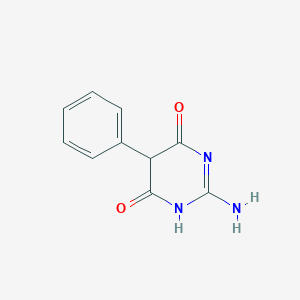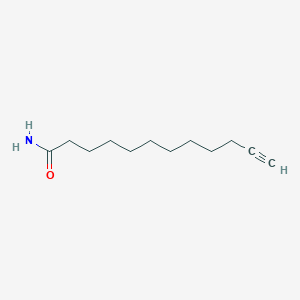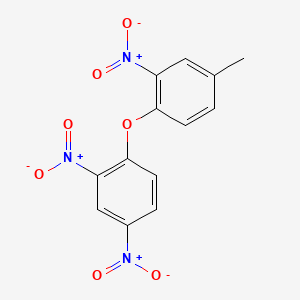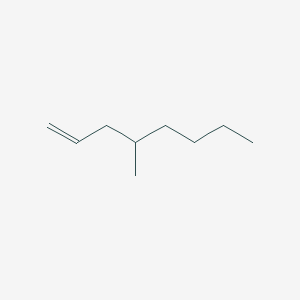
1,3-Diiodopropadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diiodopropadiene is an organic compound with the molecular formula C3H2I2 It is a derivative of propadiene, where two hydrogen atoms are replaced by iodine atoms at the 1 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Diiodopropadiene can be synthesized through several methods. One common approach involves the halogenation of propadiene using iodine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure the selective substitution of hydrogen atoms with iodine.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where propadiene is reacted with iodine in the presence of stabilizers and catalysts to achieve high yields. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diiodopropadiene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form other unsaturated compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.
Catalysts: Catalysts such as palladium or copper may be used to facilitate addition reactions.
Solvents: Reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran to ensure proper solubility and reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups, while addition reactions can lead to the formation of more complex molecules.
Wissenschaftliche Forschungsanwendungen
1,3-Diiodopropadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions involving iodine-containing compounds.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or diagnostic agents, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1,3-diiodopropadiene exerts its effects involves the interaction of its iodine atoms with various molecular targets. The compound can participate in electrophilic addition reactions, where the iodine atoms act as electrophiles, facilitating the formation of new bonds. Additionally, the presence of iodine can influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diiodopropane: Similar in structure but lacks the double bonds present in 1,3-diiodopropadiene.
1,3-Dibromopropadiene: Another halogenated derivative of propadiene, where bromine atoms replace the iodine atoms.
1,3-Dichloropropadiene: A compound with chlorine atoms instead of iodine.
Uniqueness
This compound is unique due to the presence of iodine atoms, which impart distinct chemical properties such as higher reactivity and specific interactions with other molecules. The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Eigenschaften
CAS-Nummer |
14092-41-2 |
|---|---|
Molekularformel |
C3H2I2 |
Molekulargewicht |
291.86 g/mol |
InChI |
InChI=1S/C3H2I2/c4-2-1-3-5/h2-3H |
InChI-Schlüssel |
MDPHQYGVZYDQOL-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C=CI)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


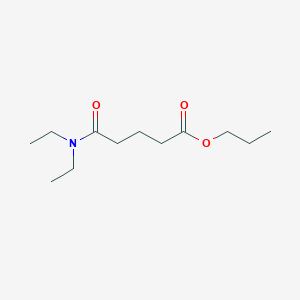
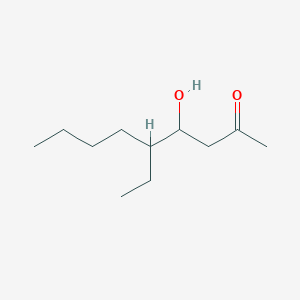

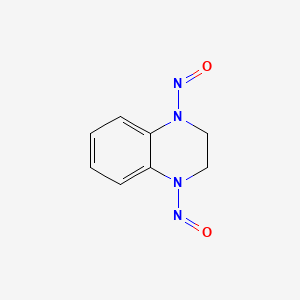


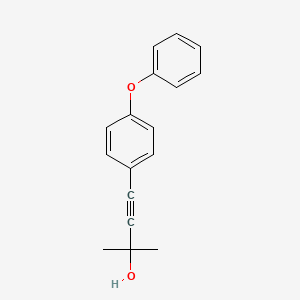
![1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate](/img/structure/B14720821.png)
